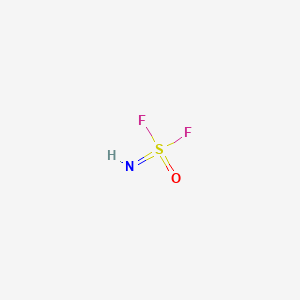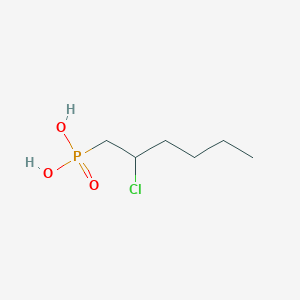
(2-Chlorohexyl)phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chlorohexyl)phosphonic acid is an organophosphorus compound with the molecular formula C6H14ClO3P This compound is characterized by the presence of a phosphonic acid group attached to a 2-chlorohexyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorohexyl)phosphonic acid can be achieved through several methods. One common approach involves the reaction of 2-chlorohexanol with phosphorus trichloride (PCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield this compound .
Another method involves the use of dialkyl phosphonates, which can be dealkylated under acidic conditions (e.g., using hydrochloric acid) or through the McKenna procedure, which involves the use of bromotrimethylsilane followed by methanolysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the industrial production process .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Chlorohexyl)phosphonic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Oxidation Reactions: The phosphonic acid group can be oxidized to form phosphonic acid derivatives.
Reduction Reactions: Reduction of the phosphonic acid group can yield phosphinic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH). These reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and phosphinic acid derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(2-Chlorohexyl)phosphonic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (2-Chlorohexyl)phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can form strong hydrogen bonds and coordinate with metal ions, which can influence the activity of enzymes and other proteins. This compound can also act as a chelating agent, binding to metal ions and affecting their availability and reactivity in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Chloroethyl)phosphonic acid: Similar in structure but with a shorter alkyl chain.
(2-Bromohexyl)phosphonic acid: Similar but with a bromine atom instead of chlorine.
(2-Fluorohexyl)phosphonic acid: Similar but with a fluorine atom instead of chlorine.
Uniqueness
(2-Chlorohexyl)phosphonic acid is unique due to its specific alkyl chain length and the presence of a chloro group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
23897-39-4 |
|---|---|
Molekularformel |
C6H14ClO3P |
Molekulargewicht |
200.60 g/mol |
IUPAC-Name |
2-chlorohexylphosphonic acid |
InChI |
InChI=1S/C6H14ClO3P/c1-2-3-4-6(7)5-11(8,9)10/h6H,2-5H2,1H3,(H2,8,9,10) |
InChI-Schlüssel |
DNMHAEMTIRMGGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CP(=O)(O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


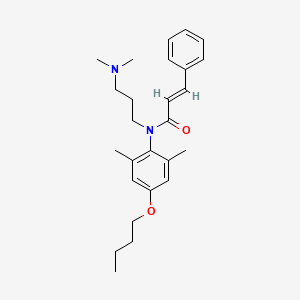
phosphanium](/img/structure/B14706069.png)
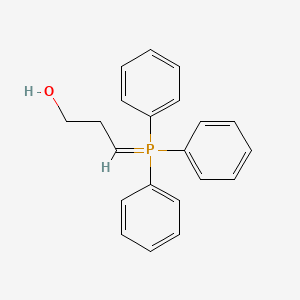
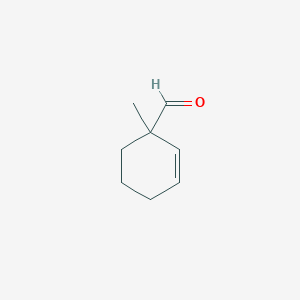
![2-Methoxy-4-(trityloxymethyl)-3-oxa-6-thiabicyclo[3.1.0]hexane](/img/structure/B14706076.png)
![3-{[(2-Bromoethoxy)(hydroxy)phosphoryl]oxy}-2-(octadecanoyloxy)propyl octadecanoate](/img/structure/B14706077.png)

![2,4,9,11-Tetraethyl-3,6,10,13-tetraoxapentacyclo[7.5.0.02,8.04,12.05,11]tetradecane-7,14-dione](/img/structure/B14706089.png)
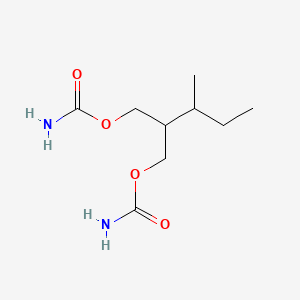
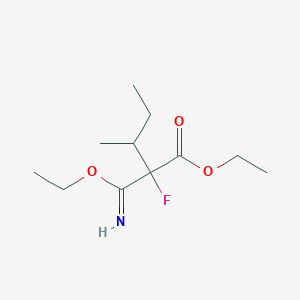
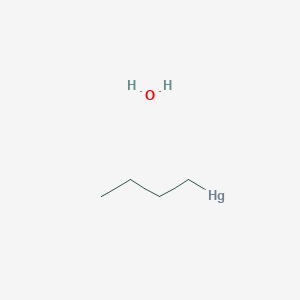
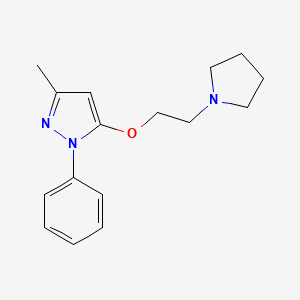
![4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14706143.png)
